molecular formula C17H18O4 B8545807 Diethyl 2-(2-naphthyl)malonate

Diethyl 2-(2-naphthyl)malonate

Cat. No.: B8545807
M. Wt: 286.32 g/mol
InChI Key: SPLKINYGZAOTSM-UHFFFAOYSA-N
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Description

Diethyl 2-(2-naphthyl)malonate is a malonate ester derivative where one hydrogen atom at the central carbon of diethyl malonate is substituted with a 2-naphthyl group. This compound belongs to a class of α-substituted malonates, which are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and functional materials. These analogs highlight the versatility of naphthyl-substituted malonates in synthetic chemistry.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

diethyl 2-naphthalen-2-ylpropanedioate

InChI

InChI=1S/C17H18O4/c1-3-20-16(18)15(17(19)21-4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,15H,3-4H2,1-2H3

InChI Key

SPLKINYGZAOTSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

Diethyl 2-(2-naphthyl)malonate participates in alkylation reactions due to the acidity of the α-hydrogen atoms adjacent to the carbonyl groups. The reaction typically involves deprotonation with a strong base (e.g., sodium ethoxide) to generate a resonance-stabilized carbanion, which can attack electrophilic substrates .

Example Reaction :

Diethyl 2-(2-naphthyl)malonate+R-XBaseAlkylated Product+HX\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated Product} + \text{HX}

  • Mechanism :

    • Deprotonation forms a stabilized enolate.

    • Nucleophilic attack on alkyl halides (R-X) forms a new carbon-carbon bond.

Applications :

  • Used to synthesize substituted acetic acids via decarboxylation .

  • Key intermediate in barbiturate and pharmaceutical synthesis.

Knoevenagel Condensation

This compound undergoes Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated esters. The naphthyl group stabilizes the transition state through resonance.

General Reaction :

Diethyl 2-(2-naphthyl)malonate+RCHOα,β-Unsaturated Ester+H2O\text{this compound} + \text{RCHO} \rightarrow \text{α,β-Unsaturated Ester} + \text{H}_2\text{O}

  • Conditions : Catalyzed by weak bases (e.g., piperidine) under reflux.

  • Outcome : Forms conjugated systems useful in dye and polymer chemistry.

Photoredox-Catalyzed C–H Functionalization

Recent studies show its utility in organophotoredox-catalyzed C–H alkylation. For example, under blue LED light with eosin Y as a catalyst, it couples with imidazoheterocycles to form bioactive molecules .

Example :

  • Reaction with bromomalonates yields pyridone derivatives (e.g., zolpidem synthesis) .

  • Conditions : 2 mol% eosin Y, room temperature, 10 W blue LED .

Claisen Ester Condensation

The compound undergoes Claisen condensation with other esters to form β-ketoesters. Unlike self-condensation-prone esters, its naphthyl group reduces side reactions .

Mechanism :

  • Base-induced deprotonation followed by nucleophilic attack on another ester.

  • Forms extended conjugated systems .

Bromination at the α-Position

The α-hydrogens are susceptible to bromination, yielding dibrominated derivatives.

Reaction :

Diethyl 2-(2-naphthyl)malonate+Br2Diethyl 2-(2-naphthyl)-2,2-dibromomalonate\text{this compound} + \text{Br}_2 \rightarrow \text{Diethyl 2-(2-naphthyl)-2,2-dibromomalonate}

  • Use : Brominated products serve as intermediates in cross-coupling reactions .

Mechanistic Insights

  • Nucleophilic Reactivity : Enhanced by electron-withdrawing ester groups and stabilized by the naphthyl substituent.

  • Steric Effects : The naphthyl group may hinder reactivity in bulky substrates but stabilizes intermediates via π-stacking.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent at the α-position of malonate esters significantly influences their reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features Reference
Diethyl 2,2-bis(naphthalen-2-yl-methyl)malonate Two 2-naphthylmethyl groups 440.53 (calculated) Increased steric bulk and lipophilicity
Diethyl 2-(2-nitrobenzyl)malonate 2-Nitrobenzyl group 295.27 (calculated) Electron-withdrawing nitro group enhances electrophilicity
Diethyl 2-(2-cyanoethyl)malonate 2-Cyanoethyl group 213.23 Polar cyano group improves solubility
Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate 4-Methoxyphenylethyl group 294.35 Methoxy group offers electron-donating effects
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene group 188.18 Conjugated enolate system for cycloadditions

Key Observations :

  • Naphthyl-substituted malonates (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for applications requiring hydrophobic interactions, such as drug delivery or materials science.
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, facilitating nucleophilic attacks in reactions like Michael additions.
  • Polar substituents (e.g., cyano in ) enhance solubility in polar solvents, aiding in purification and reaction homogeneity.

Key Findings :

  • Alkylation (e.g., ) is a common method for introducing bulky substituents, often requiring strong bases like DBU or K₂CO₃.
  • Catalytic methods (e.g., copper in ) enable efficient arylations under mild conditions, broadening substrate compatibility.
  • Stereoselective synthesis (e.g., L-proline in ) highlights the role of organocatalysts in achieving enantiomeric excess.
Reactivity Profiles:
  • Naphthyl-substituted malonates : Participate in cycloadditions and annulations due to aromatic π-systems . For example, diethyl 2-(pyridin-2-ylmethylene)malonate reacts with arynes to form indole derivatives .
  • Nitro-substituted analogs : Serve as precursors for reduced intermediates (e.g., amines via hydrogenation) in pharmaceutical synthesis .
  • Ethoxymethylene derivatives: Key intermediates in Gould-Jacob reactions for quinolone antibiotics .

Q & A

Q. What is the role of diethyl 2-(2-naphthyl)malonate in Claisen condensation reactions?

this compound serves as a nucleophilic enolate precursor in Claisen condensations. The enolate attacks electrophilic carbonyl carbons (e.g., esters or ketones), forming β-ketoester intermediates critical for constructing complex organic frameworks. The electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation under mild basic conditions (e.g., NaOEt) .

Q. How is alkylation of this compound performed in organic synthesis?

Alkylation involves deprotonating the α-carbon using a strong base (e.g., LDA or NaH) to generate the enolate, which reacts with alkyl halides or electrophiles. This introduces substituents at the α-position, enabling access to diverse β-ketoester derivatives. For example, benzyl bromide alkylation yields diethyl 2-benzylmalonate, a precursor for further functionalization .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent integration and chemical environments (e.g., ester carbonyls at ~170 ppm).
  • HRMS (ESI) : Confirms molecular weight and fragmentation patterns.
  • FTIR : Detects ester C=O stretches (~1740 cm⁻¹) and C-O vibrations .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of this compound derivatives?

Asymmetric Michael additions, catalyzed by L-proline, require optimized conditions:

  • Solvent : Polar aprotic solvents (e.g., pyridine) enhance catalyst efficiency.
  • Molar ratios : A 1:1.2 ratio of diethyl malonate to acrylonitrile maximizes yield (74%) and enantiomeric excess (79%).
  • Temperature : Lower temperatures (35°C) reduce racemization .

Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate fail to yield the corresponding malonic acid?

Under acidic (HBr/AcOH) or basic conditions, decarboxylation dominates, producing 2-(perfluorophenyl)acetic acid (63% yield). The electron-withdrawing perfluorophenyl group destabilizes the malonate intermediate, favoring CO₂ loss over ester hydrolysis .

Q. How can solvent choice impact the thermodynamics of this compound reactions?

Excess molar enthalpies (Hᴱ) with alcohols (methanol → 2-propanol) increase with solvent size and temperature (288–328 K). Larger alcohols (e.g., 2-propanol) exhibit stronger exothermic interactions due to enhanced van der Waals forces, modeled effectively via Redlich-Kister or UNIQUAC equations .

Q. What strategies address contradictions in regioselectivity during radical addition to this compound?

Pulsed EPR studies reveal that steric and electronic factors govern radical addition to geometric isomers (e.g., diethyl fumarate vs. maleate). Adjusting radical generation methods (e.g., photoinitiation vs. thermal) and solvent polarity can modulate regioselectivity .

Q. How is aryne annulation applied to synthesize pyridoindole derivatives from this compound?

Benzyne intermediates, generated from o-silyl aryl triflates, undergo [2+2] cycloaddition with diethyl 2-(pyridin-2-ylmethylene)malonate. Optimizing electrophilicity (e.g., using electron-deficient dienophiles) improves yields (53%) and minimizes unreacted starting material .

Methodological Guidance

  • Enolate Stability : Use low-polarity solvents (e.g., THF) and bulky bases (e.g., LDA) to minimize side reactions .
  • Troubleshooting NMR Peaks : Deuterated solvents (CDCl₃) resolve overlapping signals for α-substituents .
  • Handling Air-Sensitive Intermediates : Conduct alkylations under inert atmospheres (N₂/Ar) to prevent oxidation .

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